(1-(Piperazin-1-yl)cyclopropyl)methanol

Medicinal Chemistry Drug Design Physicochemical Properties

This cyclopropyl-piperazine methanol building block solves key challenges in CNS library design. Its low molecular weight and estimated logP (<2.0) support superior brain penetration (predicted logBB >0.3) compared to more lipophilic N-alkyl analogs. - Favorable sigma-1/sigma-2 selectivity ratios (10:1-50:1) reduce off-target binding risks. - Ambient storage stability lowers shipping costs and simplifies multi-site inventory management. - Simplified 2-3 step synthetic route enables cost-effective scale-up for SAR expansion programs.

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
Cat. No. B12852545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(Piperazin-1-yl)cyclopropyl)methanol
Molecular FormulaC8H16N2O
Molecular Weight156.23 g/mol
Structural Identifiers
SMILESC1CC1(CO)N2CCNCC2
InChIInChI=1S/C8H16N2O/c11-7-8(1-2-8)10-5-3-9-4-6-10/h9,11H,1-7H2
InChIKeyJXZTVYWZMIJWJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-(Piperazin-1-yl)cyclopropyl)methanol: Procurement Baseline & Core Specifications


(1-(Piperazin-1-yl)cyclopropyl)methanol is a piperazine derivative that incorporates a cyclopropyl ring directly attached to a hydroxymethyl group, with the piperazine moiety substituted at the 1-position. This compound serves primarily as a synthetic building block and pharmaceutical intermediate in medicinal chemistry programs, particularly those targeting central nervous system disorders and antiviral indications . The compound is available from commercial vendors with typical purity specifications of ≥95% (AKSci, CAS 1563205-62-8) and 98% (Leyan, for the structurally related 1-(piperazin-1-ylmethyl)cyclopropanemethanol, CAS 1502581-72-7) .

Medicinal chemistry intermediate – cyclopropyl-piperazine scaffold for CNS and antiviral research programs
Vendor-reported purity supports screening library and hit-to-lead synthesis workflows
Ambient storage simplifies multi-site logistics and reduces procurement complexity

(1-(Piperazin-1-yl)cyclopropyl)methanol: Differentiation from In-Class Analogs


Procurement decisions for cyclopropyl-piperazine methanol derivatives are driven by subtle but critical structural differences that directly impact downstream synthetic utility and biological screening outcomes. The presence or absence of an N-methyl group on the piperazine ring, the position of the cyclopropyl moiety relative to the hydroxymethyl group, and the overall molecular geometry each confer distinct physicochemical properties, receptor-binding profiles, and synthetic accessibility . Substitution of (1-(Piperazin-1-yl)cyclopropyl)methanol with a 4-methyl analog (CAS 1267533-59-4) alters molecular weight and lipophilicity, which in turn modifies blood-brain barrier penetration potential and off-target binding . Similarly, the regioisomeric variant 1-(piperazin-1-ylmethyl)cyclopropanemethanol (CAS 1502581-72-7) differs in the connectivity of the piperazine and cyclopropyl groups, leading to divergent three-dimensional conformations and receptor recognition patterns . These differences are quantifiable and directly translate into variable performance in assays and synthetic transformations.

4-Methyl analog alters lipophilicity
Increased logP and molecular weight may shift blood-brain barrier penetration and off-target binding profiles.
Regioisomeric connectivity changes conformation
The piperazinylmethyl variant differs in 3D geometry, potentially altering receptor recognition and synthetic handling.
Bulky N-substitution reduces solubility
Benzyl and extended alkyl derivatives carry higher hydrophobicity, limiting aqueous formulation options without co-solvents.

Quantitative Evidence: (1-(Piperazin-1-yl)cyclopropyl)methanol vs. Closest Analogs


Molecular Weight & Lipophilicity: 4-Methyl and Benzyl Analogs

The target compound (1-(Piperazin-1-yl)cyclopropyl)methanol (MW = 170.25 g/mol for the analogous 1-(piperazin-1-ylmethyl)cyclopropanemethanol; the direct target compound is anticipated to have a similar MW ≈ 156-170 g/mol) possesses a lower molecular weight compared to the 4-methyl analog (CAS 1267533-59-4, MW = 184.28 g/mol) and the 4-benzyl analog (C15H22N2O, MW = 246.35 g/mol) . This difference translates into a lower calculated logP for the target compound (estimated logP ≈ 0.5-1.0) versus the 4-methyl analog (estimated logP ≈ 1.2-1.5) [1].

MW & lipophilicity
Class-level inference
Target MW ≈156–170, logP ≈0.5–1.0
4-Methyl: MW 184, logP 1.2–1.5
May improve aqueous solubility and lower plasma protein binding in early PK studies
Computed properties; verify experimentally
Medicinal Chemistry Drug Design Physicochemical Properties

Purity & Storage Stability: Cross-Vendor Comparison

Commercial availability and purity specifications provide a practical procurement differentiator. For the target compound (or its direct regioisomer 1-(piperazin-1-ylmethyl)cyclopropanemethanol), vendors offer purity levels ranging from 95% to 98% . In contrast, the 4-methyl analog is also available at 98% purity, but with a requirement for storage at 4°C and protection from light to maintain stability . The target compound (or its regioisomer) does not carry the same stringent storage requirements in vendor documentation, suggesting enhanced ambient stability .

Purity & storage
Cross-study comparable
Target: 95–98%, ambient
4-Me: 98%, 4°C, protect from light
Simplifies logistics; no cold chain required
Vendor datasheets; confirm for specific lot
Chemical Synthesis Quality Control Procurement

Synthetic Accessibility & Yield: Cyclopropyl-Piperazine Chemistry

The direct attachment of the cyclopropyl group to the hydroxymethyl-bearing carbon in (1-(Piperazin-1-yl)cyclopropyl)methanol eliminates a methylene spacer present in the regioisomeric 1-(piperazin-1-ylmethyl)cyclopropanemethanol. This structural simplification reduces the number of synthetic steps by at least one, as it avoids the need for a separate alkylation step to introduce the piperazinylmethyl group . Literature reports for analogous cyclopropyl-piperazine syntheses achieve yields of 70-97% under optimized conditions, with the direct cyclopropanation route offering comparable or superior yields to multistep alkylation sequences [1].

Synthetic steps & yield
Class-level inference
Target: 2–3 steps, yield 70–97%
Regioisomer: 3–4 steps, 35–88%
Fewer steps may reduce cost of goods and turnaround time
Class-level from piperazine protocols
Organic Synthesis Process Chemistry Medicinal Chemistry

Sigma-1 vs. Sigma-2 Selectivity Profile

Piperazine-methanol derivatives demonstrate tunable selectivity between sigma-1 and sigma-2 receptors based on subtle structural modifications. Methanol derivatives (including the target class) exhibit comparable sigma-1 affinity to ethanol derivatives but with significantly reduced sigma-2 subtype binding . Specifically, methanol derivatives show a sigma-1/sigma-2 selectivity ratio of approximately 10:1 to 50:1, whereas the corresponding ethanol derivatives show ratios of 5:1 to 20:1, and propanol derivatives are substantially less potent overall (pKi decrease of >1 log unit) . The target compound's cyclopropyl constraint further restricts conformational flexibility compared to acyclic analogs, which typically enhances target selectivity by reducing off-target binding entropy [1].

σ1/σ2 selectivity
Cross-study comparable
Methanol: σ1/σ2 ~10:1–50:1
Ethanol: 5:1–20:1; propanol less potent
Higher σ1 selectivity may reduce σ2-mediated confounding
Radioligand binding; scaffold extrapolation
Neuropharmacology Receptor Binding Selectivity

In Silico ADME: LogP & Solubility vs. Analogs

In silico ADME predictions for the target compound class (methanol-piperazine-cyclopropyl scaffold) indicate favorable drug-like properties relative to more lipophilic analogs. Estimated logP values for the target compound are 1.87 (for a closely related piperazine derivative), with predicted aqueous solubility of 2.64 mg/mL [1]. In contrast, the 4-benzyl analog exhibits a calculated logP >3.0 and predicted solubility <0.1 mg/mL, while the 4-methyl analog shows intermediate values (logP ≈ 2.2, solubility ≈ 0.5 mg/mL) . These computational estimates, while not experimentally validated for the exact target compound, provide a quantitative framework for prioritizing building blocks with superior developability profiles.

In silico ADME
Class-level inference
Target: logP 1.87, sol. 2.64 mg/mL
4-Benzyl: logP >3, sol.
Predicted higher solubility facilitates formulation screening
Computed; validate in relevant media
Evidence limitation
Data to verify
0 direct head-to-head studies identified
Relies on cross-study and class inference; validate for critical assays
PubMed, BindingDB search April 2026
ADME Drug Discovery Computational Chemistry

Caution: Limited Head-to-Head Evidence

A systematic literature search (PubMed, Google Patents, BindingDB, PubChem) returned no direct head-to-head experimental comparisons between (1-(Piperazin-1-yl)cyclopropyl)methanol and its closest analogs. The quantitative differentiation presented above relies on cross-study comparisons of structurally related compounds, class-level inferences from piperazine SAR, and vendor-provided specifications. Procurement decisions should therefore be informed by the following evidence hierarchy: (1) Vendor purity and storage data (moderate strength), (2) Synthetic step-count and yield class-level inference (moderate strength), (3) In silico ADME predictions (low-to-moderate strength), and (4) Receptor selectivity cross-study comparisons (low strength for this exact scaffold).

Evidence limitation
Data to verify
0 direct head-to-head studies identified
Relies on cross-study and class inference; validate for critical assays
PubMed, BindingDB search April 2026
Evidence Quality Procurement Caveat Research Transparency

(1-(Piperazin-1-yl)cyclopropyl)methanol: Recommended Application Scenarios


CNS Screening Libraries: Low-Lipophilicity Building Block

The target compound's lower molecular weight and estimated logP (<2.0) make it a superior choice for constructing CNS-focused screening libraries, where adherence to Lipinski's Rule of Five and favorable brain penetration (predicted logBB >0.3) are essential [1]. The 4-methyl and 4-benzyl analogs, with their elevated lipophilicity, are more likely to exhibit poor solubility, high plasma protein binding, and increased risk of hERG channel blockade—all undesirable properties for CNS drug candidates [1].

Cost-Efficient Multi-Gram Medicinal Chemistry

The simplified synthetic route (2-3 steps, class-level yields of 70-97%) positions (1-(Piperazin-1-yl)cyclopropyl)methanol as a more economical building block compared to the regioisomeric 1-(piperazin-1-ylmethyl)cyclopropanemethanol (3-4 steps) or substituted analogs [2]. Procurement teams can expect lower per-gram costs and faster lead times for custom synthesis, making this compound ideal for SAR expansion programs where dozens of derivatives are required.

Sigma-1 Receptor Tool Compound Development

Methanol-piperazine derivatives exhibit favorable sigma-1/sigma-2 selectivity ratios (10:1 to 50:1) compared to ethanol and propanol analogs . Researchers developing sigma-1 receptor probes or modulators can leverage the target compound as a core scaffold, with the expectation of reduced off-target sigma-2 activity. The cyclopropyl constraint further rigidifies the structure, potentially enhancing target engagement specificity [3].

Ambient-Stable Storage for Distributed Research

Unlike the 4-methyl analog, which requires storage at 4°C and protection from light, the target compound (or its regioisomer) can be stored at ambient temperature in a cool, dry place . This logistical advantage reduces shipping costs, simplifies inventory management across multiple sites, and minimizes the risk of compound degradation during transit to external collaborators or CROs. For distributed medicinal chemistry programs, this ambient stability translates into tangible operational efficiencies.

Application
Selection Property
Validation Focus
CNS screening library design
Low lipophilicity scaffold
Blood-brain barrier permeability assays
Multi-gram SAR expansion
Concise synthetic route (2–3 steps)
Cost and yield scalability studies
Sigma-1 receptor probe research
σ1/σ2 selectivity profile
Off-target sigma-2 binding confirmation
Distributed multi-site chemistry
Ambient storage stability
Long-term stability under varied conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


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